molecular formula C7H6N2O4 B15245896 6-Nitropyridine-3-acetic Acid

6-Nitropyridine-3-acetic Acid

Cat. No.: B15245896
M. Wt: 182.13 g/mol
InChI Key: GNGDVMCLPHZBFY-UHFFFAOYSA-N
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Description

6-Nitropyridine-3-acetic acid is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group (-NO2) attached to the pyridine ring at the 6-position and an acetic acid group (-CH2COOH) at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitropyridine-3-acetic acid typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group can then be introduced at the 6-position through further nitration reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyridine-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The nitro group can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed:

    Reduction: Amino derivatives of pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Nitropyridine-3-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-nitropyridine-3-acetic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetic acid group can form hydrogen bonds and ionic interactions. These interactions can affect various biological pathways and enzyme activities.

Comparison with Similar Compounds

    3-Nitropyridine: Similar structure but lacks the acetic acid group.

    4-Nitropyridine: Nitro group at the 4-position instead of the 6-position.

    2-Nitropyridine: Nitro group at the 2-position.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-(6-nitropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-6(8-4-5)9(12)13/h1-2,4H,3H2,(H,10,11)

InChI Key

GNGDVMCLPHZBFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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